molecular formula C18H21NO3S2 B2564674 (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034387-83-0

(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2564674
CAS No.: 2034387-83-0
M. Wt: 363.49
InChI Key: ZFPBNGZVVYZEKG-UHFFFAOYSA-N
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Description

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzylsulfonyl group and a methanone moiety attached to a methylthiophene ring. Its unique structure imparts distinctive chemical properties, making it a valuable subject for studies in medicinal chemistry, drug discovery, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methanone Moiety: The methanone group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.

    Coupling with Methylthiophene: The final step involves coupling the piperidine derivative with a methylthiophene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to

Properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-14-7-8-17(23-14)18(20)19-11-9-16(10-12-19)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPBNGZVVYZEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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